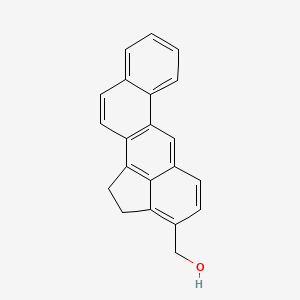
3-Hydroxymethylcholanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxymethylcholanthrene, also known as this compound, is a useful research compound. Its molecular formula is C21H16O and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicological Studies
3-Hydroxymethylcholanthrene is primarily studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). It has been identified as one of the initial hydroxylation products formed during the metabolism of 3-methylcholanthrene by rat liver microsomes. Research indicates that enzyme inducers such as phenobarbital significantly enhance its formation, suggesting its potential as a biomarker for exposure to carcinogenic compounds.
Table 1: Enzyme Induction Effects on this compound Formation
| Enzyme Inducer | Formation Rate (Relative to Control) |
|---|---|
| Phenobarbital | Highest |
| Polychlorinated biphenyls | Moderate |
| 3-Methylcholanthrene | Low |
| Control | Baseline |
Carcinogenicity Studies
The compound has been extensively studied for its carcinogenic properties. Research shows that this compound can form DNA adducts, which are critical in understanding the mechanisms of chemical carcinogenesis. These adducts can lead to mutations and ultimately cancer development.
Case Study: DNA Adduct Formation
In vivo studies have demonstrated that this compound reacts with DNA to form various adducts. The reaction products include both syn and anti-diol epoxides, which are implicated in mutagenesis. The identification of these products was achieved through advanced chromatographic techniques.
Biochemical Probes
Due to its structural similarity to other PAHs, this compound serves as a biochemical probe in studies aimed at understanding the metabolic activation of carcinogens. Its use helps elucidate the pathways involved in the bioactivation and detoxification processes.
Table 2: Metabolic Pathways Involving this compound
| Pathway Type | Key Enzymes Involved | Outcome |
|---|---|---|
| Hydroxylation | Cytochrome P450 enzymes | Formation of hydroxylated metabolites |
| Conjugation | Glutathione S-transferases | Detoxification through conjugation |
| DNA Interaction | N/A | Formation of DNA adducts |
Cancer Research Applications
In cancer research, this compound is utilized to study tumorigenesis mechanisms. Its ability to induce tumors in experimental models makes it a valuable tool for investigating cancer progression and potential therapeutic interventions.
Case Study: Tumor Induction in Rodents
Research involving rodent models has shown that administration of this compound leads to tumor formation, particularly in the lungs and skin. This study has provided insights into dose-response relationships and the time course of tumor development.
Eigenschaften
CAS-Nummer |
3343-05-3 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1,2-dihydrobenzo[j]aceanthrylen-3-ylmethanol |
InChI |
InChI=1S/C21H16O/c22-12-15-6-5-14-11-20-16-4-2-1-3-13(16)7-8-18(20)19-10-9-17(15)21(14)19/h1-8,11,22H,9-10,12H2 |
InChI-Schlüssel |
ONZZUTGSANXYMB-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)CO |
Kanonische SMILES |
C1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)CO |
Key on ui other cas no. |
3343-05-3 |
Synonyme |
3-hydroxymethylcholanthrene 3-OHMC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















